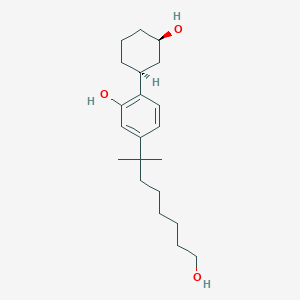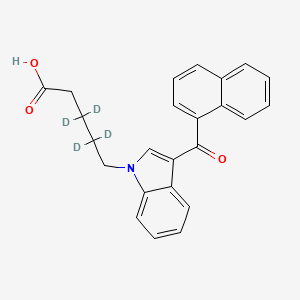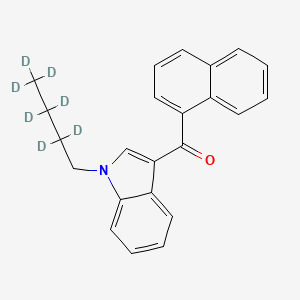
Estrone-2,4-D2
描述
Estrone-2,4-D2 is an isotopically labeled research compound . It is a variant of Estrone, which is a female sex hormone . Estrone is the weakest type of estrogen and is typically higher after menopause . It supports female sexual development and function .
Synthesis Analysis
Estrone is synthesized from androstenedione by the aromatase enzyme system in the ovaries and placenta, and is also synthesized from estradiol by 17-hydroxy steroid dehydrogenase in the liver . A total synthesis of estrone has been reported based on a novel cascade of radical cyclizations .Molecular Structure Analysis
The molecular formula of Estrone-2,4-D2 is C18H22O2. The molecular weight is 272.384. The structure of estrone includes a 3-hydroxyl group and a 17-ketone .Chemical Reactions Analysis
Estrone, including its variant Estrone-2,4-D2, can undergo various chemical reactions. For instance, it can be converted to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .Physical And Chemical Properties Analysis
Estrone-2,4-D2 has a molecular weight of 272.38 . The density of estrone is 1.2±0.1 g/cm3, and it has a boiling point of 445.2±45.0 °C at 760 mmHg .科学研究应用
Photocatalytic Removal in Water and Wastewater : Estrone, being a natural hormone and part of EDCs, can interfere with the endocrine systems in humans and wildlife. Research has shown that photocatalytic removal of estrone using catalysts like TiO2 is effective. Conditions such as higher catalyst load, modified catalysts, and ideal pH can influence the removal rate of estrone in water treatments (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).
Electrochemical Degradation : Electrochemical degradation using a boron-doped diamond anode in a filter-press reactor has been employed to degrade estrone effectively. Variables like flow rate, current density, concentration, pH, and presence of Cl- ions can influence the degradation performance (Brocenschi, Rocha‐Filho, Bocchi, & Biaggio, 2016).
Influence on D2 Receptors : Estradiol, which is closely related to estrone, has been found to increase D2 receptor density in the rat striatum and nucleus accumbens, suggesting a role for estrogen receptors in the modulation of D2 receptors (Saux, Morissette, & Paolo, 2006).
Uptake by Rat Choroid Plexus : The uptake of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat choroid plexus involves two transporters, one of which is influenced by estrone sulfate, demonstrating a possible interaction mechanism of estrone in biological systems (Lowes, Sykes, Breen, Ragone, & Miller, 2005).
Magnetic Nanoparticles for Estrone Recognition : A study synthesized magnetic nanoparticles coated with estrone-imprinted polymer, highlighting its potential for biochemical separation and specific recognition of estrone (Wang, Wang, He, Zhang, & Chen, 2009).
Solid-Phase Extraction—Enzyme-Linked Immunosorbent Assay for Estrone Detection : This method, combining solid-phase extraction and enzyme-linked immunosorbent assay, can detect estrone in environmental water samples, indicating its application in monitoring water quality (Li, Wang, Lee, Allan, & Kennedy, 2004).
Metabolic Activation of Estrone : Human hepatic cytochrome P450 enzymes play a significant role in the metabolic activation of estrone, indicating its potential impact on estrogen carcinogenesis (Shou, Korzekwa, Brooks, Krausz, Gonzalez, & Gelboin, 1997).
Estrone in Food and Obesity : Estrone's presence in food, particularly in animal tissues and fats, suggests it may influence body weight and potentially contribute to obesity (Remesar, Tang, Ferrer, Torregrosa, Virgili, Masanés, Fernández-López, & Alemany, 1999).
Estrone Sulfate Measurement in Laboratory Medicine : Estrone sulfate, being the most abundant circulating estrogen, has potential as a biomarker in conditions requiring estimation of low levels of estrogen or changes in estrogen levels (Rezvanpour & Don-Wauchope, 2017).
安全和危害
属性
IUPAC Name |
(8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-HUQKQUBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259852 | |
| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone-2,4-D2 | |
CAS RN |
350820-16-5 | |
| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)





